3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
The compound 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring:
- A 3-methyl group on the pyrazole ring.
- A 1-isopropyl (propan-2-yl) substituent at position 1.
- A 4-amine group linked to a (1-methyl-1H-pyrrol-2-yl)methyl moiety.
This structure combines steric bulk (isopropyl), electronic modulation (methyl at position 3), and a heterocyclic amine side chain.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H20N4/c1-10(2)17-9-13(11(3)15-17)14-8-12-6-5-7-16(12)4/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
LBWQXFPCWRWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Knorr Synthesis
The Knorr synthesis is a foundational method for constructing the pyrazole core. This involves the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. For the target compound, 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is synthesized first using:
Table 1: Pyrazole Ring Formation Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole synthesis | Hydrazine, 1,3-diketone, H₂SO₄, 80°C | 65–70 | 90 |
| Isopropyl substitution | 2-Bromopropane, K₂CO₃, DMF, 60°C | 50–55 | 85 |
Functionalization with Pyrrole Moiety
The pyrrole-methyl group is introduced via reductive amination or nucleophilic substitution:
-
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]amine is reacted with the pyrazole intermediate using NaBH₃CN in methanol at 25°C.
-
Alternative methods employ 1-methylpyrrole-2-carboxaldehyde followed by sodium borohydride reduction, achieving 60–65% yields.
Modern Catalytic Approaches
Transition Metal-Catalyzed Alkylation
Palladium and copper catalysts enhance regioselectivity during alkylation:
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction times:
-
A mixture of hydrazine, diketone, and isopropyl bromide in DMF reaches completion in 10 minutes at 150°C, achieving 75% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H-NMR : Peaks at δ 2.32 ppm (CH₃ of pyrazole) and δ 6.25 ppm (pyrrole C-H).
-
HRMS : Molecular ion peak at m/z 232.32 [M+H]⁺ confirms the molecular formula C₁₃H₂₀N₄.
Industrial-Scale Production Challenges
Optimization of Reaction Parameters
Cost-Effective Catalysts
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Strategies
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Traditional Knorr | 65–70 | 90 | 6–8 |
| Pd-Catalyzed | 72–75 | 92 | 2–3 |
| Microwave-assisted | 75 | 95 | 0.25 |
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving disruption of cell cycle progression and induction of oxidative stress .
- Antimicrobial Properties
- Enzyme Inhibition
Biological Research
-
Mechanism of Action
- The mechanism by which 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine exerts its biological effects involves π–π interactions with aromatic residues in proteins and hydrogen bonding with amino acid side chains. These interactions are critical for modulating protein function and activity .
- Pharmacokinetics and Toxicology
Synthesis and Production
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through several methods, including:
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of pyrazole derivatives for their anticancer properties against colorectal cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs identified in the evidence include:
Key Observations :
- The 1-isopropyl group in the target compound is less common in analogs, which often feature aryl (e.g., pyridinyl) or smaller alkyl groups (e.g., ethyl) at position 1.
- The (1-methylpyrrol-2-yl)methyl amine substituent is unique to the target compound and a few analogs (e.g., ), while others use simpler amines (e.g., cyclopropyl) or acetylated moieties.
Analysis :
- Melting Points : Higher melting points (e.g., 235–237°C in ) correlate with polar functional groups (e.g., nitro-triazole). The target compound’s isopropyl group may lower melting points compared to pyridinyl analogs due to reduced crystallinity.
- Yields : Synthesis of pyrazole derivatives often yields 30–60% (e.g., 53.08% in , 17.9% in ), suggesting moderate efficiency in nucleophilic substitution or coupling reactions.
Spectral and Electronic Considerations
- NMR Shifts : Pyrazole-CH protons typically resonate at δ 7.8–8.7 (e.g., δ 8.73 in ). The (1-methylpyrrol-2-yl)methyl group may show signals near δ 3.8–4.3 (CH2) and δ 6.0–6.5 (pyrrole-H) .
- HRMS : Analogs like (m/z 215 [M+H]+) and (m/z 222.0734 [M+H]+) confirm molecular weights. The target compound’s theoretical m/z is 263.18 (C13H21N5).
Biological Activity
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound notable for its dual pyrazole and pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
| InChI | InChI=1S/C13H20N4/c1-10(2)17-9-13(11(3)15-17)14-8-12-6-5-7-16(12)4/h5-7,9-10,14H,8H2,1-4H3 |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CN2C)C(C)C |
The biological activity of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound exhibits potential as an inhibitor of cyclooxygenase enzymes, which are critical in inflammatory pathways. This interaction can lead to anti-inflammatory effects, making it a candidate for further therapeutic exploration .
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar capabilities .
Case Studies
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, derivatives of pyrazole compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The findings revealed that certain structural modifications enhanced their inhibitory potency against CDK2, leading to reduced cell proliferation in cancer models .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of similar pyrazole compounds in vivo. The results indicated a significant reduction in inflammatory markers in treated subjects compared to controls, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents .
Applications in Research
The unique structure of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine makes it a valuable compound for various applications:
Medicinal Chemistry : It is being studied as a potential pharmaceutical intermediate with applications in drug development.
Materials Science : Researchers are exploring its use in organic electronics and as a building block for novel materials.
Biological Research : The compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into its therapeutic potential.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF for polar aprotic conditions) impacts reaction efficiency.
- Catalysts like CuBr may enhance coupling reactions in heterocyclic systems .
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
A combination of spectroscopic and spectrometric techniques is essential:
| Technique | Parameters | Example Data |
|---|---|---|
| NMR | 400 MHz, CDCl₃ | δ 8.87 (d, J = 2 Hz, pyrrole-H), 2.29 (s, CH₃) |
| HRMS | ESI+ | m/z 260.2 ([M+H]+) |
| IR | Thin film | 3298 cm⁻¹ (N-H stretch) |
Q. Validation Protocol :
- Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts).
- Cross-validate purity via HPLC (>98% purity thresholds) .
Basic: What preliminary biological screening assays are applicable for this compound?
Methodological Answer :
Initial screening focuses on target engagement and cytotoxicity:
Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ against kinases or proteases .
Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .
Cytotoxicity : MTT assays on HEK-293 or HeLa cells (report EC₅₀ values) .
Q. Example Findings :
- Moderate inhibition (IC₅₀ ~10 µM) observed for COX-2, suggesting anti-inflammatory potential .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Methodological Answer :
Yield optimization strategies include:
Q. Advanced Tip :
- Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 48 hours) .
Advanced: How should contradictory data in biological activity studies be resolved?
Methodological Answer :
Contradictions (e.g., varying IC₅₀ values across studies) require:
Assay Standardization :
- Control for pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
Orthogonal Assays :
- Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic assays .
Structural Analog Comparison :
- Test derivatives (e.g., fluoroethyl vs. chloroethyl substitutions) to isolate substituent effects .
Q. Case Study :
- Discrepancies in COX-2 inhibition resolved by confirming compound stability under assay conditions .
Advanced: What computational methods predict target interactions for this compound?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB IDs: 1ATP, 3ERT).
- Focus on H-bonding with pyrrole N-H and hydrophobic interactions with isopropyl groups .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
QSAR Models : Correlate substituent electronegativity with activity (e.g., trifluoromethyl enhances target affinity) .
Q. Validation :
- Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7 indicates reliability) .
Advanced: How does this compound compare structurally and functionally to analogs?
Q. Comparative Analysis :
Q. Key Insight :
- The methylpyrrole group in the target compound confers unique π-π stacking interactions absent in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
